molecular formula C7H9N3O B1345730 Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- CAS No. 41899-16-5

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-

Cat. No.: B1345730
CAS No.: 41899-16-5
M. Wt: 151.17 g/mol
InChI Key: BUHCXGHKCRSVHM-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound features a fused imidazole and pyrimidine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with an α-haloketone, followed by cyclization in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where various substituents can be introduced at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has a fused bicyclic structure featuring an imidazole and a pyrimidine ring. The presence of the 7-methyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

Applications

The applications of Imidazo(1,2-a)pyrimidin-5(1H)-one are diverse. While specific, detailed case studies and comprehensive data tables for "Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-" are not available within the provided search results, information on similar compounds and the general properties of this class of molecules can give insight into potential applications.

Potential applications based on the properties of similar compounds:

  • Biological activities Imidazo(1,2-a)pyrimidin-5(1H)-one exhibits significant biological activities.
  • Synthesis Methods Several synthesis methods have been developed for Imidazo(1,2-a)pyrimidin-5(1H)-one.
  • Interaction studies Interaction studies have indicated that Imidazo(1,2-a)pyrimidin-5(1H)-one can interact with various biological targets.

Structural Comparisons

Imidazo(1,2-a)pyrimidin-5(1H)-one shares structural features with several similar compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyrimidineLacks the methyl group at position 7More polar; potentially different biological activity
2,3-Dihydroimidazo[1,2-a]pyrimidineSaturated at position 3Enhanced stability; different reactivity
Imidazo[4,5-b]pyridineContains a pyridine ring insteadDifferent electronic properties affecting reactivity
Imidazo[1,2-b]pyridineSimilar bicyclic structureVarying biological activity profiles

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological activity being studied. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyridazine

Comparison: Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the methyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl- is a member of the imidazo[1,2-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique bicyclic structure that incorporates both imidazole and pyrimidine rings. This structural configuration contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
IUPAC Name2,3-dihydro-7-methyl-imidazo[1,2-a]pyrimidin-5(1H)-one
CAS Number55263082

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit potent anticancer properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, a derivative showed significant cytotoxicity against several cancer cell lines with IC50 values ranging from 193.93 µg/mL to 238.14 µg/mL compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. It demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship studies suggest that modifications to the imidazo[1,2-a]pyrimidine core can enhance its antibacterial properties .

Anti-inflammatory Properties

Imidazo[1,2-a]pyrimidines have been reported to possess anti-inflammatory effects. In vitro studies showed that they inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential role for these compounds in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyrimidines is crucial for optimizing their biological activity. Modifications at specific positions of the imidazo and pyrimidine rings can lead to enhanced potency and selectivity against target enzymes or receptors. For example:

  • Position 7 : Methyl substitution at this position has been linked to improved anticancer activity.
  • Position 5 : Alterations here can affect the binding affinity to target proteins involved in cancer progression.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their anticancer activities against human cancer cell lines such as H460 and A549. The results indicated that specific modifications led to increased cytotoxicity and selectivity toward cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6(11)10-3-2-8-7(10)9-5/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHCXGHKCRSVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2CCNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194671
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41899-16-5
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041899165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
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